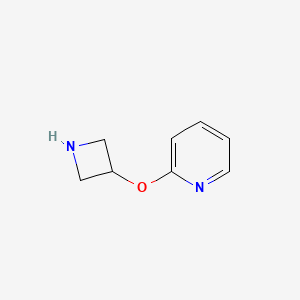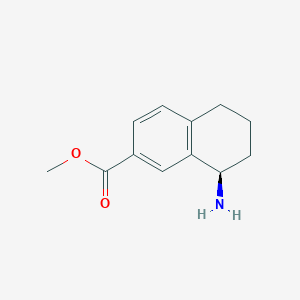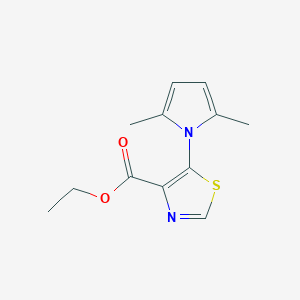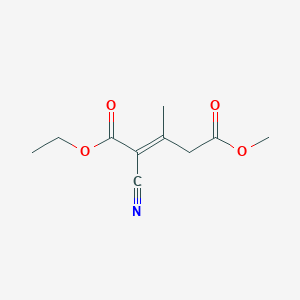
1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate
Overview
Description
The compound “1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate” is an organic compound. It likely contains a pentene group (a five-carbon chain with a double bond), a cyano group (a carbon triple-bonded to a nitrogen), and an ethyl group (a two-carbon chain). The “1-ethyl 5-methyl” and “3-methyl” parts suggest that there are methyl (CH3) and ethyl (C2H5) groups attached to the carbon atoms at positions 1 and 5, and 3 of the pentene group, respectively .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) or mass spectrometry (MS). These techniques can provide information about the types and numbers of atoms in the compound and how they’re connected .Scientific Research Applications
Synthesis and Derivative Formation
1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate serves as a precursor in the synthesis of various chemical compounds. Its versatility is highlighted in the synthesis of 2-oxo-2H-pyran-5-carboxylate derivatives, where it undergoes formylation and subsequent cyclization to produce these derivatives, showcasing its utility in creating complex cyclic structures (Kvitu, 1990). Additionally, its reactivity with arylisothiocyanates leads to the formation of pyrido[2,3-d]pyrimidines and other heterocyclic compounds, demonstrating its role in the construction of heterocyclic architectures (Hehemann & Winnik, 1993).
Catalysis and Reaction Mechanisms
The compound also finds applications in catalytic processes, such as the codimerization reactions of ethylene with n-pentenes and propylene with n-butenes, where it acts as a key intermediate. This showcases its importance in the synthesis of hydrocarbons with specific structures and properties (Ansheles et al., 1976).
Building Blocks in Organic Synthesis
Furthermore, it serves as a building block in the synthesis of complex organic molecules, such as ethyl 1-substituted-5-cyano-4-methyl-6-oxopyridine-3-carboxylates, which are precursors for the synthesis of polyfunctionally substituted isoquinolines and pyrido pyridines. This highlights its role in the construction of compounds with potential pharmacological activities (Khalil, Al-Matar, & Elnagdi, 2009).
Safety And Hazards
properties
IUPAC Name |
1-O-ethyl 5-O-methyl (E)-2-cyano-3-methylpent-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-4-15-10(13)8(6-11)7(2)5-9(12)14-3/h4-5H2,1-3H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPULUNQERJYGI-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)CC(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/CC(=O)OC)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl 5-methyl (2E)-2-cyano-3-methylpent-2-enedioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1444706.png)
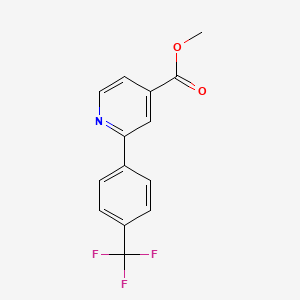
![Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B1444709.png)
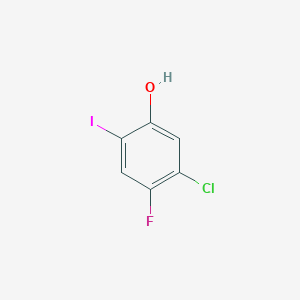
![6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B1444714.png)
